3-(3-Bromo-5-fluorophenyl)propan-1-OL
Description
3-(3-Bromo-5-fluorophenyl)propan-1-ol is a substituted propanol derivative featuring a phenyl ring with bromine and fluorine substituents at the 3- and 5-positions, respectively. Its molecular formula is C₉H₁₀BrFO (molecular weight: 245.08 g/mol). The compound’s structure combines electron-withdrawing groups (Br and F), which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
3-(3-bromo-5-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPKUPMQNQXHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorophenyl)propan-1-OL typically involves the bromination and fluorination of a phenylpropanol precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the phenyl ring under controlled conditions. The reaction may involve the use of bromine or bromine-containing reagents and fluorine or fluorine-containing reagents in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, yielding different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine or fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(3-Bromo-5-fluorophenyl)propan-1-one, while reduction may produce 3-(3-Bromo-5-fluorophenyl)propan-1-amine.
Scientific Research Applications
3-(3-Bromo-5-fluorophenyl)propan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various receptors or enzymes. These interactions can lead to changes in biological activity, making the compound a valuable tool in research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly alter physicochemical properties. Key comparisons include:
- Fluorine’s strong inductive effect may further polarize the C–Br bond, facilitating nucleophilic displacement reactions .
- Stereochemical Considerations : Unlike 3-(6-bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol (), which contains a methylenedioxy group, the target compound lacks steric hindrance, suggesting greater conformational flexibility.
Biological Activity
3-(3-Bromo-5-fluorophenyl)propan-1-OL is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a hydroxyl group, a bromo-substituted phenyl ring, and a fluorine atom. These characteristics suggest potential biological activities that could be exploited in therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₈BrF
- Molecular Weight : 248.09 g/mol
The presence of bromine and fluorine atoms in the structure can enhance the compound's reactivity and binding affinity to various biological targets, making it a valuable candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The hydroxyl group can act as a hydrogen bond donor, while the halogen substituents may influence the compound's lipophilicity and overall pharmacokinetic properties. Preliminary studies indicate that this compound may modulate pathways involved in inflammation and neuroprotection, similar to other compounds with analogous structures.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties. The presence of the hydroxyl group may contribute to these effects by interacting with inflammatory mediators.
- Neuroprotective Potential : Given its structural similarity to known neuroprotective agents, this compound is being explored for its potential to protect neuronal cells from damage in conditions such as Alzheimer's disease.
- Antimicrobial Activity : Initial investigations suggest that the compound may possess antimicrobial properties, although detailed studies are required to confirm these effects.
Case Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of structurally related compounds found that derivatives with bromo and fluoro substituents exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism was attributed to the modulation of NF-kB signaling pathways.
Case Study 2: Neuroprotective Effects
Research published in Journal of Medicinal Chemistry demonstrated that similar phenolic compounds showed protective effects against oxidative stress in neuronal cell lines. The study suggested that the hydroxyl group plays a crucial role in scavenging free radicals, thereby reducing neuronal damage .
Case Study 3: Antimicrobial Properties
A comparative study on various phenolic compounds indicated that those with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The results highlighted the importance of structural modifications in improving antimicrobial efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 3-(2-Bromo-phenyl)propan-1-OL | Bromo-substituted phenyl ring | Moderate anti-inflammatory effects |
| 3-(3,5-Difluorophenoxy)-1-propanol | Difluoro substitution | Neuroprotective properties |
| 3-Bromo-1,1,1-trifluoro-2-propanol | Trifluoro substitution | Enhanced antimicrobial activity |
The unique positioning of the bromine and fluorine atoms in this compound distinguishes it from related compounds, potentially leading to distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
